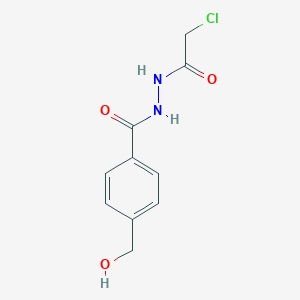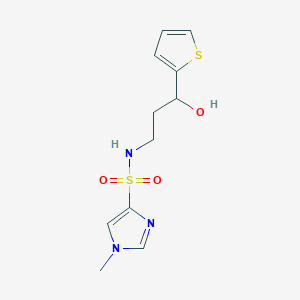
3,4,5,6-tetrachloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5,6-tetrachloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)pyridine-2-carboxamide is a chemical compound that has been used in scientific research for its potential therapeutic properties. This compound has been synthesized using various methods and has shown promising results in various studies.
Mechanism of Action
The mechanism of action of 3,4,5,6-tetrachloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)pyridine-2-carboxamide is not fully understood. However, it has been suggested that it may act by inhibiting certain enzymes or proteins involved in cell growth and proliferation.
Biochemical and Physiological Effects
Studies have shown that 3,4,5,6-tetrachloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)pyridine-2-carboxamide has various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of fungal cells, and inhibit the replication of the hepatitis C virus.
Advantages and Limitations for Lab Experiments
One advantage of using 3,4,5,6-tetrachloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)pyridine-2-carboxamide in lab experiments is its potential therapeutic properties. It has been shown to have anticancer, antifungal, and antiviral activities, which make it a promising candidate for further research. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
Future Directions
There are several future directions for research on 3,4,5,6-tetrachloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)pyridine-2-carboxamide. One direction is to further investigate its mechanism of action and optimize its use in lab experiments. Another direction is to study its potential therapeutic properties in vivo and in clinical trials. Additionally, research could focus on developing derivatives of this compound with improved properties and efficacy.
Synthesis Methods
The synthesis of 3,4,5,6-tetrachloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)pyridine-2-carboxamide has been achieved using different methods. One method involves the reaction of 3-phenyl-1,2,4-thiadiazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-amino-5-chloro-3,4,6-trichloropyridine to obtain the final product.
Scientific Research Applications
3,4,5,6-tetrachloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)pyridine-2-carboxamide has been studied for its potential therapeutic properties. It has been found to have anticancer, antifungal, and antiviral activities. In one study, it was shown to inhibit the growth of cancer cells in vitro and in vivo. In another study, it was found to have antifungal activity against several fungal strains. It has also been shown to have antiviral activity against the hepatitis C virus.
properties
IUPAC Name |
3,4,5,6-tetrachloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6Cl4N4OS/c15-7-8(16)10(19-11(18)9(7)17)13(23)21-14-20-12(22-24-14)6-4-2-1-3-5-6/h1-5H,(H,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVOOTFKYENSPRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NSC(=N2)NC(=O)C3=NC(=C(C(=C3Cl)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6Cl4N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5,6-tetrachloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)pyridine-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2520986.png)
![2,6-dichloro-5-fluoro-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]pyridine-3-carboxamide](/img/structure/B2520987.png)
![{[Amino(prop-2-yn-1-ylsulfanyl)methylidene]amino}[(furan-2-yl)methylidene]amine hydrochloride](/img/structure/B2520988.png)

![2-(3-oxobenzo[d]isothiazol-2(3H)-yl)acetic acid](/img/structure/B2520993.png)

![N-(4-(2-((2-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2520996.png)

![4-Bromo-2-methoxy-6-{[(4-methoxyphenyl)imino]methyl}benzenol](/img/structure/B2520998.png)
![N-(2-fluorophenyl)-2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2520999.png)
![4-(4-Benzylpiperidin-1-yl)-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B2521000.png)
![8-(4-(Tert-butyl)benzoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2521002.png)

